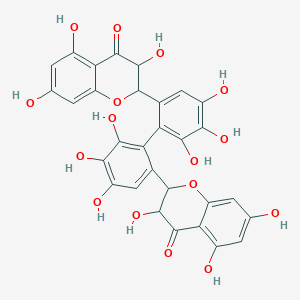
Acuminatanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acuminatanol is a naturally occurring compound with a diterpene chemical structure. It is a colorless to light yellow solid substance, soluble in organic solvents such as ethanol and acetone . This compound is primarily isolated from the herbs of Trichoscypha acuminata . Its chemical formula is C30H22O16, and it has a molecular weight of 638.49 g/mol .
Preparation Methods
Natural Extraction: : Acuminatanol can be extracted from specific plant sources, particularly from Trichoscypha acuminata . The extraction process involves isolating the compound from the plant material using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Synthesis: : this compound can also be synthesized through organic synthesis methods. Starting from simple raw materials, a series of controlled chemical reactions are carried out to produce this compound . The exact synthetic routes and reaction conditions are not widely documented, but they typically involve multiple steps of organic reactions under specific conditions to achieve the desired product.
Chemical Reactions Analysis
Acuminatanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions of this compound can yield reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acuminatanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Acuminatanol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating cellular processes, including nucleic acid synthesis inhibition, alteration in cytoplasmic membrane function, and inhibition of energy metabolism . These actions contribute to its antibacterial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the MUC1-C/PD-L1 axis in non-small cell lung cancer.
Comparison with Similar Compounds
Acuminatanol is unique due to its specific chemical structure and biological activities. Similar compounds include:
Myricetin: A flavonoid with antioxidant and anticancer properties.
Epigallocatechin: A catechin with strong antioxidant activity.
Taxifolin: A flavonoid with anti-inflammatory and anticancer properties.
Dihydromyricetin: A flavonoid with potential anticancer and antibacterial activities.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZIDZAMMOASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














